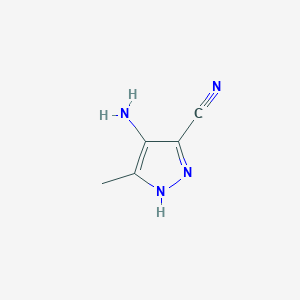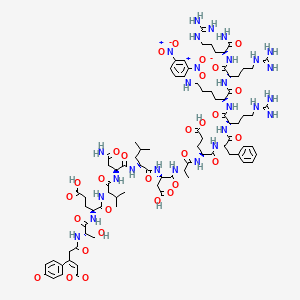
4-Amino-5-methyl-1h-pyrazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-methyl-1h-pyrazole-3-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Several methods have been developed for the synthesis of 4-Amino-5-methyl-1h-pyrazole-3-carbonitrile. One common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is typically carried out in the presence of a catalyst, such as alumina–silica-supported MnO2, under aqueous conditions . Another method involves the use of anomeric based oxidative aromatization over [CSPy]ZnCl3 as a catalyst .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs multi-component reactions (MCRs) due to their efficiency and high yield. These reactions are advantageous as they allow for the production of the target compound in one step without the need to separate intermediates . The use of recyclable catalysts and green solvents further enhances the sustainability of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-methyl-1h-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts . The reactions are often carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
4-Amino-5-methyl-1h-pyrazole-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-5-methyl-1h-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like p38MAPK and COX, which are involved in inflammatory pathways . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-methyl-1H-pyrazole-4-carbonitrile: This compound shares a similar pyrazole core but differs in the substitution pattern.
3-Amino-5-methyl-1H-pyrazole: Another closely related compound, differing by the position of the amino group.
Uniqueness
4-Amino-5-methyl-1h-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
28745-14-4 |
|---|---|
Molecular Formula |
C5H6N4 |
Molecular Weight |
122.13 g/mol |
IUPAC Name |
4-amino-5-methyl-1H-pyrazole-3-carbonitrile |
InChI |
InChI=1S/C5H6N4/c1-3-5(7)4(2-6)9-8-3/h7H2,1H3,(H,8,9) |
InChI Key |
FMPXYDMXPUDEJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 3-[3-[bis[2-(4-methylphenyl)sulfonyloxyethyl]amino]phenyl]propanoate](/img/structure/B14003714.png)



![5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole](/img/structure/B14003733.png)


![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate](/img/structure/B14003756.png)

![N-[[5-[bis(2-chloroethyl)amino-chlorophosphoryl]oxynaphthalen-1-yl]oxy-chlorophosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14003762.png)
